Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C18H21ClN4O2 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H21ClN4O2/c1-3-25-17(24)16-12-20-18(21-13(16)2)23-10-8-22(9-11-23)15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
RZLWWJSMAUZEPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The hydroxyl group is converted to a better leaving group (e.g., chloro) using reagents like POCl₃ or PCl₅. Subsequent displacement with 4-(4-chlorophenyl)piperazine proceeds under basic conditions:
Conditions :
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling between a halogenated pyrimidine and the piperazine derivative:
Conditions :
Mitsunobu Reaction
For hydroxyl-containing intermediates, the Mitsunobu reaction facilitates substitution using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Conditions :
Optimization and Scalability
Protecting Group Strategies
-
Piperazine Protection : Boc or Cbz groups prevent undesired side reactions during substitution. Deprotection with TFA or H₂/Pd-C yields the free amine.
-
Ester Stability : The ethyl ester at position 5 remains stable under acidic/basic conditions but may require saponification for further functionalization.
Purification and Characterization
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1) resolves the product from unreacted starting materials.
-
Analytical Data :
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | 60–75% | High temp, polar solvent | High regioselectivity | Requires toxic POCl₃ |
| Buchwald-Hartwig | 50–65% | Pd catalyst, inert gas | Mild conditions, scalable | Costly catalysts, sensitive to O₂/H₂O |
| Mitsunobu | 40–55% | Room temp | No pre-activation needed | Low yield, stoichiometric reagents |
Industrial-Scale Considerations
-
Cost Efficiency : SNAr is preferred for large-scale synthesis due to lower catalyst costs.
-
Waste Management : POCl₃ byproducts require neutralization with aqueous NaHCO₃.
-
Process Safety : Exothermic reactions (e.g., chlorination with POCl₃) demand controlled addition and cooling.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The secondary amine in the piperazine ring undergoes alkylation or arylation under mild conditions. This reaction enables structural diversification for pharmacological studies:
| Reaction Type | Reagents/Conditions | Product Modification |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-alkylated piperazine derivatives |
| Acylation | Acetyl chloride, TEA, CH₂Cl₂, RT | N-acetylated analogs |
| Arylation (Buchwald-Hartwig) | Aryl bromides, Pd catalyst, ligand | Aryl-substituted piperazine variants |
This reactivity allows attachment of fluorophores or bioactive groups for target-engagement studies .
Ester Hydrolysis and Derivatives
The ethyl ester group undergoes hydrolysis to form carboxylic acid intermediates, critical for prodrug development or salt formation:
Base-Catalyzed Hydrolysis
-
Conditions : NaOH (2M), EtOH/H₂O (1:1), reflux, 4–6 hrs
-
Outcome : Quantitative conversion to 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid .
Transesterification
-
Reagents : MeOH, H₂SO₄ (cat.), 70°C
-
Yield : 85–92% methyl ester analog.
Pyrimidine Ring Functionalization
The electron-deficient pyrimidine ring participates in electrophilic substitutions and cross-coupling reactions:
Electrophilic Aromatic Substitution
| Position | Reaction | Conditions |
|---|---|---|
| C4-methyl | Bromination (NBS, AIBN) | CCl₄, reflux, 12 hrs → C4-bromomethyl |
| C5-carboxylate | Nitration (HNO₃/H₂SO₄) | 0°C, 2 hrs → C5-nitro derivative |
Cross-Coupling Reactions
-
Suzuki-Miyaura : Pd(PPh₃)₄, arylboronic acids, K₂CO₃, dioxane/H₂O (80°C) introduces aryl groups at C6 .
-
Sonogashira : Terminal alkynes, CuI, PdCl₂(PPh₃)₂ → alkyne-functionalized analogs.
Reduction Reactions
Selective reduction of the pyrimidine ring modifies conjugation and planarity:
| Reducing System | Conditions | Outcome |
|---|---|---|
| H₂, PtO₂ (Adams catalyst) | EtOH, 50 psi, 24 hrs | Partially saturated dihydropyrimidine |
| NaBH₄/NiCl₂·6H₂O | MeOH, RT, 6 hrs | Selective C=N bond reduction |
Coordination Chemistry
The nitrogen-rich structure forms stable complexes with transition metals:
| Metal Salt | Ligand Sites | Application |
|---|---|---|
| Cu(NO₃)₂ | Piperazine N, pyrimidine N1 | Catalytic oxidation studies |
| Pd(OAc)₂ | Pyrimidine N3, ester O | Heterogeneous catalysis |
These complexes show enhanced stability in aqueous media (log K = 4.2–5.8) .
Bioconjugation Reactions
The carboxylate derivative (post-hydrolysis) enables peptide coupling:
-
EDC/NHS Activation : Forms stable amides with lysine-rich proteins (BSA conjugation efficiency: 78%).
-
Click Chemistry : CuAAC reaction with PEG-azide creates water-soluble derivatives (95% yield).
Scientific Research Applications
Research indicates that Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate exhibits several significant biological activities:
1. Antitumor Activity
- The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives containing pyrimidine structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .
2. Neuropharmacological Effects
- The piperazine component suggests potential interactions with neurotransmitter receptors, particularly in the context of anxiety and depression treatments. Research indicates that compounds with similar structures may modulate serotonin and dopamine pathways.
3. Antimicrobial Properties
- Preliminary studies demonstrate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperazine Ring : Initial reactions involve creating the piperazine structure from suitable precursors.
- Pyrimidine Synthesis : Subsequent steps introduce the pyrimidine core through cyclization reactions.
- Esterification : The final step involves esterifying the carboxylic acid to yield the ethyl ester form.
Research has focused on optimizing these synthetic pathways to enhance yield and purity, which is critical for pharmacological applications.
Case Studies
Several case studies have documented the efficacy of this compound in different therapeutic contexts:
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound is compared to analogs based on:
- Piperazine substituents : Position and electronic nature of aryl groups.
- Pyrimidine modifications : Saturation (aromatic vs. dihydro), substituents (methyl, oxo, thioxo).
- Functional groups : Ester vs. sulfanyl or ether groups.
Comparative Analysis
Ethyl 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate
- Structural Differences : 4-Methoxyphenyl vs. 4-chlorophenyl on piperazine .
- Lipophilicity: Chloro substituent increases logP (calculated: ~3.5 vs. ~2.8 for methoxy), favoring membrane permeability.
Ethyl 4-(2-Chlorophenyl)-6-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structural Differences: Pyrimidine ring: 2-Oxo, 1,2,3,4-tetrahydro (non-aromatic) vs. fully aromatic in the target compound. Substituents: 2-Chlorophenyl at pyrimidine position 4 and 3-chlorophenyl on piperazine .
- Steric Effects: Ortho-chloro on pyrimidine introduces steric hindrance, possibly altering binding orientation.
Ethyl 4-[(4-Methylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylate
- Structural Differences : Sulfanyl and phenyl groups replace piperazine and methyl .
- Impact :
- Electronic Properties : Sulfanyl’s polarizability may enhance van der Waals interactions.
- Solubility : Reduced basicity (lack of piperazine) decreases water solubility.
Ethyl 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Tabulated Comparison
Research Implications
- Chlorophenyl vs. Methoxyphenyl : Chloro’s electron-withdrawing nature may enhance binding to electrophilic regions in targets (e.g., kinase ATP pockets) compared to methoxy .
- Aromatic vs. Dihydro Pyrimidine : Aromatic cores improve planarity for stacking interactions, critical for enzymes like dihydrofolate reductase .
- Piperazine vs. Sulfanyl : Piperazine’s basicity facilitates salt formation (improving solubility), while sulfanyl groups prioritize lipophilicity .
Biological Activity
Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate is a synthetic organic compound that has garnered attention due to its potential pharmacological applications, particularly in the fields of neuroscience and psychopharmacology. This article delves into its biological activity, receptor interactions, synthesis, and related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₂ClN₄O₂, with a molecular weight of approximately 358.85 g/mol. The compound features a pyrimidine ring, an ethyl ester group, and a piperazine moiety, which are critical for its biological activity.
Receptor Interactions
This compound demonstrates significant biological activity by acting as a ligand for various neurotransmitter receptors. Preliminary studies suggest that it exhibits affinity for dopamine receptors, particularly the D2 and D4 subtypes, which are implicated in mood regulation and psychotic disorders. Notably, the presence of the chlorophenyl group enhances its binding affinity towards these targets.
Binding Affinity Studies:
- Dopamine D2 Receptor: Moderate affinity.
- Dopamine D4 Receptor: Higher affinity compared to D2, indicating potential therapeutic implications for treating dopaminergic dysregulation.
Synthesis
The synthesis of this compound typically involves several steps that require careful control of reaction conditions to maximize yield and purity. The general synthetic route includes:
- Formation of the piperazine derivative.
- Alkylation with ethyl 2-bromo-2-methylpropanoate.
- Cyclization to form the pyrimidine ring.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activity:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Contains a benzamide fragment | High affinity for dopamine D4 receptor (IC50 = 0.057 nM) | Selectivity >10,000 for D4 vs D2 receptors |
| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | Lacks piperazine moiety | Limited biological activity | Simpler structure without complex receptor interactions |
| Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate | Similar piperazine structure | Potentially similar receptor activity | Different substituents on phenyl ring may alter activity |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in treating mood disorders and psychotic conditions due to its selective interaction with dopamine receptors. For instance, a study demonstrated that compounds with similar structures exhibited significant binding affinities to D2 and D4 receptors, suggesting their utility in drug development for neuropsychiatric disorders .
Moreover, the compound has shown promise in preclinical models assessing its effects on dopaminergic signaling pathways, which are crucial in understanding its potential role in treating schizophrenia and other mood disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the piperazine moiety reacts with a halogenated pyrimidine precursor. For example, substituting 4-methyl-2-chloropyrimidine-5-carboxylate with 4-(4-chlorophenyl)piperazine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux, catalyzed by a base like KCO. Reaction optimization (temperature, solvent, stoichiometry) is critical: yields typically range from 50–70% depending on purity of intermediates and reaction time .
- Key Data : In analogous syntheses, replacing DMF with DMSO increased yields by ~15% due to improved solubility of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- H/C NMR : Confirm the piperazine ring protons (δ 3.20–3.96 ppm) and pyrimidine protons (δ 8.80–8.91 ppm). Discrepancies in aromatic proton splitting may arise from dynamic rotational barriers in the piperazine ring; variable-temperature NMR can resolve this .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H] at m/z 401.3). Contradictions between calculated and observed masses require isotopic pattern analysis or high-resolution MS (HRMS) .
- IR : Key peaks include C=O (1620–1640 cm) and aromatic C-Cl (750 cm) .
Q. What are the recommended HPLC conditions for purity analysis, and how are impurities identified?
- Methodological Answer : Use a C18 column with a mobile phase of methanol:buffer (e.g., ammonium acetate pH 6.5) in gradient elution. Detect impurities at 254 nm. For example, a related compound (Impurity B) elutes at 12.3 min under these conditions, resolved via spiking with reference standards .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced acetylcholinesterase (AChE) inhibitory activity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding to AChE’s catalytic site. The 4-chlorophenyl group shows hydrophobic interactions with Trp286, while the pyrimidine ring forms π-π stacking with Phe295. Modifying the ester group to a carboxamide improves binding affinity by 20% (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for the parent compound) .
- Validation : Synthesize derivatives (e.g., 2-(4-phenylpiperazin-1-yl)-N-alkylpyrimidine-5-carboxamides) and validate via kinetic assays (IC values correlate with docking scores) .
Q. What experimental strategies resolve contradictions in biological activity data across cell-based vs. enzyme-based assays?
- Methodological Answer : Discrepancies may arise from off-target effects or poor membrane permeability. Use parallel assays:
- Enzyme Assays : Measure direct AChE inhibition (Ellman’s method).
- Cell-Based Assays : Evaluate neuroprotective effects in SH-SY5Y cells. If activity is lower in cells, conduct permeability studies (e.g., PAMPA-BBB) to assess blood-brain barrier penetration .
- Case Study : A derivative showed IC = 0.8 µM (enzyme) but EC = 5.2 µM (cells), attributed to efflux by P-glycoprotein; co-administration with verapamil reduced EC to 1.3 µM .
Q. How do forced degradation studies inform stability profiles, and what degradation pathways dominate?
- Methodological Answer : Subject the compound to stress conditions:
- Acidic Hydrolysis (0.1 M HCl) : Cleavage of the ester group to carboxylic acid (major degradation product, confirmed via LC-MS).
- Oxidative Stress (HO) : Piperazine ring oxidation forms N-oxide derivatives (e.g., 2-[4-(4-chlorophenyl)-1-oxidopiperazin-1-yl] analog) .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
- Methodological Answer : Poor crystal growth due to conformational flexibility in the piperazine ring. Strategies include:
- Cocrystallization : Use tartaric acid to stabilize the protonated piperazine moiety.
- SHELX Refinement : Apply twin refinement (BASF parameter) for twinned crystals, common in piperazine-containing compounds .
Methodological Best Practices
- Synthetic Reproducibility : Always confirm intermediate purity via TLC before proceeding to coupling reactions .
- Data Validation : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulation) to resolve ambiguities .
- Controlled Degradation : Use photostability chambers (ICH Q1B guidelines) to assess light sensitivity, critical for formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
